Glypinamide

Übersicht

Beschreibung

Glypinamide is an organic compound with the molecular formula C₂H₆N₂O. It is the amide derivative of the amino acid glycine and is known for its water-soluble, white solid form. This compound is used in various scientific and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Glypinamide can be synthesized by treating the amino acid ester with ammonia. One common method involves dissolving glycinonitrile hydrochloride in isopropanol, heating the solution to 50-70°C, and then charging it with dried hydrogen chloride gas until saturation. The mixture is then insulated for 4-5 hours, cooled to room temperature, and subjected to suction filtration to obtain this compound hydrochloride .

Industrial Production Methods

The industrial production of this compound primarily involves the chloracetamide method and the methyl chloroacetate method. The chloracetamide method uses a large amount of ammoniacal liquor as a solvent, while the methyl chloroacetate method can be divided into aqueous ammonia solvent method and methanol solvate method. The latter requires a significant amount of ammoniacal liquor and produces a large amount of carbonic acid gas .

Analyse Chemischer Reaktionen

Types of Reactions

Glypinamide undergoes various chemical reactions, including oxidation, reduction, and substitution. It is a ligand for transition metals and can form complexes with them .

Common Reagents and Conditions

Common reagents used in reactions with this compound include ammonia, hydrogen chloride gas, and various solvents like isopropanol. The reaction conditions often involve moderate temperatures and controlled environments to ensure high yields and minimal by-products .

Major Products Formed

The major products formed from reactions involving this compound include glycinamide hydrochloride and other derivatives used in organic synthesis and pharmaceutical applications .

Wissenschaftliche Forschungsanwendungen

Glycemic Control

Glypinamide has been studied extensively for its efficacy in managing blood glucose levels in patients with type 2 diabetes. The compound's mechanism involves enhancing insulin secretion, which is crucial for controlling hyperglycemia.

- Clinical Trials : Various randomized controlled trials (RCTs) have demonstrated that this compound effectively reduces fasting plasma glucose and HbA1c levels compared to placebo treatments. For instance, a study indicated that patients receiving this compound achieved a statistically significant reduction in HbA1c compared to those on placebo (p < 0.05) .

Weight Management

Recent studies have begun to explore the role of this compound in weight management among diabetic patients. The compound's ability to enhance insulin sensitivity may contribute to weight loss, making it a valuable addition to diabetes treatment regimens.

- Case Studies : A notable case study involved a 62-year-old female patient who reported significant weight loss and improved blood sugar control after being treated with this compound alongside other diabetes medications. After one year of treatment, her HbA1c dropped from 9.3% to 6.7%, and she experienced a weight reduction from 188 lbs to 170 lbs .

Combination Therapies

This compound is often investigated in combination with other anti-diabetic agents to enhance therapeutic outcomes. The synergistic effects of combining this compound with drugs such as metformin or pioglitazone have been documented.

- Pharmaceutical Compositions : Research indicates that combining this compound with insulin sensitivity enhancers can improve overall glucose tolerance and reduce the risk of complications associated with diabetes . This combination therapy approach aims to address multiple pathways involved in glucose metabolism.

Data Tables

The following table summarizes key findings from clinical studies on this compound's effectiveness:

Case Studies

Several case studies highlight the practical applications of this compound in clinical settings:

- Case Study A : A patient with a long history of type 2 diabetes showed significant improvement in blood sugar levels after starting treatment with this compound, leading to decreased reliance on insulin therapy over time .

- Case Study B : Another patient experienced an average reduction in blood sugar levels from 300 mg/dL to 140 mg/dL after initiating treatment with this compound combined with lifestyle modifications .

Wirkmechanismus

Glypinamide exerts its effects by acting as a ligand for transition metals and forming complexes with them. It enhances collagen production by increasing the protein levels of type I and III collagen without affecting the mRNA levels of COL1A1 and COL3A1 . In combination with bone morphogenetic protein 2, this compound facilitates nanocomplex formation, promoting osteoblast differentiation and bone regeneration .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to glypinamide include glycine, glycine methyl ester, and N-acetyl glycinamide .

Uniqueness

This compound is unique in its ability to enhance collagen production and promote osteoblast differentiation more effectively than other glycine derivatives. Its combination with ascorbic acid and bone morphogenetic protein 2 results in synergistic effects that are not observed with other similar compounds .

Biologische Aktivität

Glypinamide, a compound derived from the amide class, has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which allows it to participate in a variety of chemical reactions. Its structure is pivotal in determining its biological activity, influencing how it interacts with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that this compound can inhibit certain enzymes, disrupting metabolic pathways crucial for cellular function. This interference can lead to various therapeutic effects:

- Enzyme Inhibition : this compound derivatives have been shown to inhibit enzymes involved in key metabolic processes, which may contribute to their anticancer properties.

- Antimicrobial Activity : Studies suggest that this compound exhibits significant antimicrobial effects against various pathogens, making it a candidate for further exploration in infectious disease treatment.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives. Below is a summary of notable findings:

Table 1: Summary of Case Studies on this compound

- Antimicrobial Properties : A study highlighted that this compound derivatives exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell wall synthesis.

- Anticancer Activity : In vitro studies demonstrated that this compound could inhibit the proliferation of cancer cells, suggesting potential use as an anticancer agent. The compound's ability to induce apoptosis (programmed cell death) in cancer cells was particularly noted.

- Mechanistic Insights : Research focused on the biochemical pathways affected by this compound revealed that it inhibits key enzymes involved in cellular metabolism, leading to reduced energy production in cancer cells, ultimately resulting in cell death .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other compounds known for their biological activities. Below is a comparison with selected compounds:

Table 2: Comparison of this compound with Similar Compounds

| Compound | Biological Activity | Unique Features |

|---|---|---|

| Glycinamide | Mild antimicrobial | Less potent than this compound |

| N-acryloyl glycinamide | Hydrogel applications | Primarily used in biomedical applications |

| Glibenclamide | Antidiabetic effects | Neuroprotective properties noted |

Glycinamide, for instance, has been utilized primarily as a reagent in organic synthesis but lacks the potent biological activities observed with this compound. In contrast, glibenclamide has shown neuroprotective effects but is mainly used for diabetes management rather than as an antimicrobial or anticancer agent

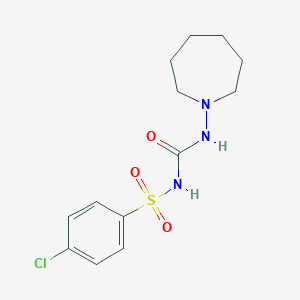

Eigenschaften

CAS-Nummer |

1228-19-9 |

|---|---|

Molekularformel |

C13H18ClN3O3S |

Molekulargewicht |

331.82 g/mol |

IUPAC-Name |

1-(azepan-1-yl)-3-(4-chlorophenyl)sulfonylurea |

InChI |

InChI=1S/C13H18ClN3O3S/c14-11-5-7-12(8-6-11)21(19,20)16-13(18)15-17-9-3-1-2-4-10-17/h5-8H,1-4,9-10H2,(H2,15,16,18) |

InChI-Schlüssel |

RHQSNARBXHRBNP-UHFFFAOYSA-N |

SMILES |

C1CCCN(CC1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)Cl |

Kanonische SMILES |

C1CCCN(CC1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)Cl |

Key on ui other cas no. |

1228-19-9 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.